1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate
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Description
1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H21ClN6O5 and its molecular weight is 508.919. The purity is usually 95%.
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Biological Activity
1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate (CAS Number: 1076198-91-8) is a complex organic compound with potential biological activity. Its molecular formula is C24H21ClN6O5, and it has a molecular weight of 508.91 g/mol. This compound is notable for its structural features, which include a piperazine ring and a pyrrolo[3,4-b]pyrazine moiety, both of which are linked to various biological activities.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on specific cellular pathways.
Anticancer Potential
Recent research has indicated that derivatives of compounds similar to 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have exhibited IC50 values in the nanomolar range against various cancer cell lines, such as MDA-MB-436 and CAPAN-1 .
Table 1: Comparison of IC50 Values for Related Compounds
Compound ID | Cell Line | IC50 (nM) |
---|---|---|
5cj | MDA-MB-436 | 17.4 |
5cp | CAPAN-1 | 11.4 |
Reference | Veliparib | ~4 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the chloropyridine group and the piperazine moiety contributes to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies suggest that these interactions may involve critical amino acid residues that facilitate binding and inhibition of target enzymes .
Case Studies
Several case studies have documented the effects of similar compounds on cancer cell lines:
- Study on PARP Inhibition : A study found that compounds structurally related to 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine showed significant PARP inhibition with IC50 values below 10 nM. This suggests potential utility in treating cancers with defective DNA repair mechanisms .
- Cell Proliferation Assays : In vitro assays demonstrated that the compound can significantly reduce cell proliferation in certain cancer types, indicating its potential as a therapeutic agent. The presence of specific functional groups was found to enhance or diminish activity based on their electronic properties and steric hindrance .
Properties
IUPAC Name |
1-O-benzyl 4-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O5/c25-17-6-7-18(28-14-17)31-21(32)19-20(27-9-8-26-19)22(31)36-24(34)30-12-10-29(11-13-30)23(33)35-15-16-4-2-1-3-5-16/h1-9,14,22H,10-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGJKTZVYOTBQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC3C4=NC=CN=C4C(=O)N3C5=NC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661797 |
Source
|
Record name | Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-91-8 |
Source
|
Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(phenylmethyl) 1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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